(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Description
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a methoxy (-OCH₃) group at position 3 and a methoxycarbonyl (-CO₂CH₃) group at position 5, with a boronic acid (-B(OH)₂) moiety at the para position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable boronate intermediates.
Properties
IUPAC Name |
(3-methoxy-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-6(9(11)15-2)3-7(5-8)10(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUYEZFEGZXILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294099 | |
| Record name | 1-Methyl 3-borono-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048330-11-5 | |
| Record name | 1-Methyl 3-borono-5-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048330-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl 3-borono-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Borylation of Aromatic Precursors
One common approach involves the catalytic borylation of appropriately substituted aromatic halides or triflates using diboron reagents (e.g., bis(pinacolato)diboron) in the presence of palladium or iridium catalysts. For this compound, a suitable aromatic precursor would be a halogenated aromatic compound bearing methoxy and methoxycarbonyl substituents at the 3- and 5-positions, respectively.
Catalysts and Conditions: Pd(PPh3)4 or other palladium complexes are commonly used with bases such as potassium carbonate in polar solvents like ethanol or dimethylformamide at reflux temperatures (~100–120 °C).
Reaction Example: The borylation of 3-methoxy-5-(methoxycarbonyl)phenyl bromide with bis(pinacolato)diboron under Pd catalysis yields the corresponding boronate ester, which can be hydrolyzed to the boronic acid.
Lithiation Followed by Borylation
Another method involves directed ortho-lithiation of the aromatic substrate followed by quenching with trialkyl borates (e.g., trimethyl borate) to install the boronic acid moiety.
Procedure: The aromatic compound with methoxy and methoxycarbonyl groups is treated with a strong base such as n-butyllithium at low temperatures (-78 °C). The resulting aryl lithium intermediate is then reacted with trimethyl borate. Acidic work-up liberates the boronic acid.
Advantages: This method allows regioselective introduction of the boronic acid group.
Hydrolysis of Boronate Esters
Boronate esters, often formed as intermediates in borylation reactions, are converted to boronic acids by hydrolysis under mild acidic or aqueous conditions.
- Typical Conditions: Treatment with water or dilute acid at room temperature or mild heating.
Detailed Research Findings and Reaction Optimization
From extensive literature and experimental data, the preparation of substituted phenylboronic acids, including this compound, has been optimized with respect to catalyst loading, base selection, solvent choice, temperature, and reaction time.
| Parameter | Optimal Condition for High Yield (%) | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4 (1 mol%) | Higher loading does not significantly improve yield |
| Base | K2CO3 or KOAc | KOAc often gives better conversions |
| Solvent | Ethanol or Toluene | Polar protic solvents favor reaction |
| Temperature | 100–120 °C | Elevated temperatures increase conversion |
| Reaction Time | 15 hours (reflux) | Sufficient for complete conversion |
| Atmosphere | Argon | Inert atmosphere prevents oxidation |
| Base | Conversion (%) |
|---|---|
| No Base | 0 |
| K2CO3 | 12 |
| NaOAc | 31 |
| KOAc | 74 |
| CsOAc | 64 |
| Solvent | Conversion (%) |
|---|---|
| No Solvent | 69 |
| Acetonitrile | 0 |
| 1,2-Dichloroethane | 0 |
| Ethanol | 70 |
| Toluene | 66 |
| Dimethylformamide | 0 |
These data indicate that the choice of base and solvent critically affects the efficiency of the borylation step, which is central to preparing the boronic acid derivative.
Representative Experimental Procedure
Synthesis of this compound via Pd-Catalyzed Borylation:
In an oven-dried flask under argon, combine 3-methoxy-5-(methoxycarbonyl)phenyl bromide (1 mmol), bis(pinacolato)diboron (1.2 mmol), Pd(PPh3)4 (0.01 mmol), and KOAc (2 mmol).
Add ethanol (4 mL) as solvent.
Heat the mixture to reflux (~100 °C) with stirring for 15 hours.
After cooling, add water and acidify to hydrolyze boronate ester to boronic acid.
Extract the product with ethyl acetate, dry over MgSO4, and purify by silica gel chromatography.
Characterize the product by NMR (1H, 13C), IR, and mass spectrometry to confirm structure and purity.
Notes on Purification and Characterization
Boronic acids are often purified by recrystallization or silica gel chromatography.
NMR spectroscopy (1H and 13C) is used to confirm substitution patterns and purity.
IR spectroscopy confirms the presence of boronic acid hydroxyl groups.
High-resolution mass spectrometry verifies molecular weight.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pd-Catalyzed Borylation | Aryl bromide, bis(pinacolato)diboron, Pd catalyst, KOAc, EtOH, reflux | High regioselectivity, mild conditions | Requires expensive Pd catalyst |
| Directed Lithiation + Borylation | n-BuLi, trimethyl borate, low temperature (-78 °C), acidic work-up | Regioselective, versatile | Sensitive to moisture, low temp required |
| Hydrolysis of Boronate Esters | Boronate ester intermediate, aqueous acid | Simple conversion step | Requires prior ester synthesis |
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce hydroxymethyl derivatives.
Scientific Research Applications
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid exerts its effects involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating a range of chemical transformations. In biological systems, it may target specific enzymes or receptors, modulating their activity through covalent bonding or reversible interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural and Electronic Comparisons
The reactivity and applications of boronic acids are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Properties of Comparable Boronic Acids
Key Observations :
- Electron-Withdrawing Effects : The methoxycarbonyl group in the target compound increases boron acidity compared to analogs with methoxy or trifluoromethyl groups, facilitating transmetalation in cross-coupling reactions.
- Steric Considerations : Substituents at positions 3 and 5 (meta positions) reduce steric hindrance compared to ortho-substituted analogs, improving accessibility for catalytic intermediates.
Suzuki-Miyaura Coupling
- The target compound’s ester group enhances reactivity in coupling reactions, as seen in the synthesis of (4-(methoxycarbonyl)phenyl)boronic acid, which achieved yields of 72–78% in cross-couplings .
- In contrast, trifluoromethyl-substituted analogs (e.g., [3-Methoxy-5-(trifluoromethyl)phenyl]boronic acid) are preferred for electron-deficient aryl partners due to the strong -I effect of CF₃ .
Tsuji-Trost Coupling
Spectroscopic and Stability Comparisons
NMR Data
- ¹¹B NMR : Most boronic acids, including the target compound, exhibit signals near 29 ppm, consistent with -B(OH)₂ groups .
- ¹H NMR : Aromatic protons in the target compound are expected downfield (δ ~7.6–8.0) due to electron-withdrawing effects, similar to compound 6c (δ 7.75, 7.66) .
Stability
- The ester group in the target compound may increase susceptibility to hydrolysis compared to trifluoromethyl or halogenated analogs. Stabilization via pinacol ester formation (e.g., 3-Methoxy-5-(methoxycarbonylmethyl)phenylboronic acid pinacol ester) is a common strategy .
Biological Activity
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols and have been utilized in various therapeutic applications, including cancer treatment and antibacterial activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula: C10H13B O4
- CAS Number: 1048330-11-5
- Molecular Weight: 208.02 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit proteasome activity, which is crucial for regulating various cellular processes including cell cycle progression and apoptosis. The compound acts by forming reversible covalent bonds with specific proteins, thus modulating their function.
Key mechanisms include:
- Proteasome Inhibition: Similar to other boronic acids, it may inhibit the proteasome, leading to the accumulation of pro-apoptotic factors in cancer cells .
- Interaction with Glycoproteins: The boronic acid moiety allows for selective binding to glycoproteins on cancer cell surfaces, enhancing drug delivery specificity .
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating the following:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U266 | 8.21 | Cell cycle arrest at G2/M phase |
| MCF-7 | 6.74 | Induction of apoptosis |
These findings indicate that the compound can effectively inhibit cancer cell proliferation through multiple pathways.
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. It was found to be effective against resistant strains of bacteria, particularly those producing β-lactamases. The mechanism involves:
- Covalent Binding: The hydroxyl group of the boronic acid binds to serine residues in β-lactamases, inhibiting their activity and restoring the efficacy of β-lactam antibiotics .
Case Studies
-
Study on Anticancer Efficacy:
A recent study assessed the anticancer effects of this compound in vitro using U266 and MCF-7 cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. -
Antibacterial Activity Evaluation:
Another investigation focused on the antibacterial effects against Pseudomonas aeruginosa. The compound demonstrated a strong inhibitory effect on biofilm formation, crucial for treating chronic infections associated with this pathogen.
Q & A
Q. How should researchers address discrepancies in oxidation rates of boronic acid derivatives?
- Resolution :
- Control Experiments : Test hydrolysis equilibrium independently using alizarin red S assays to decouple oxidation from ester hydrolysis .
- Kinetic Profiling : Measure half-lives (t1/2) under varying H2O2 concentrations to identify rate-limiting steps .
Q. What computational tools predict the compound’s behavior in complex reaction matrices?
- Tools :
- Molecular Dynamics (MD) : Simulate solvation effects in methanol/water mixtures.
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 226.06 g/mol | |
| Solubility in Methanol | >50 mg/mL | |
| Oxidation t1/2 (H2O2) | 5–27 minutes (varies by diol) | |
| LC-MS/MS LOQ for Impurities | 1 ppm |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
